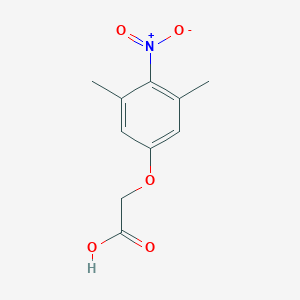

{4-Nitro-3,5-dimethylphenoxy}acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.2g/mol |

IUPAC Name |

2-(3,5-dimethyl-4-nitrophenoxy)acetic acid |

InChI |

InChI=1S/C10H11NO5/c1-6-3-8(16-5-9(12)13)4-7(2)10(6)11(14)15/h3-4H,5H2,1-2H3,(H,12,13) |

InChI Key |

QCAHSDRBXHJRNP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC(=O)O |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Nitro 3,5 Dimethylphenoxy Acetic Acid and Its Precursors/analogs

Established Synthetic Routes for Substituted Phenoxyacetic Acid Scaffolds

The creation of the aryloxyacetic acid backbone is a fundamental step, achievable through several reliable synthetic pathways.

The Williamson ether synthesis is a cornerstone method for preparing ethers, including aryloxyacetic acids. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com In the context of aryloxyacetic acids, the synthesis typically involves the reaction of a phenol (B47542) with a haloacetic acid derivative, most commonly an α-haloacetate like ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The first step is the deprotonation of the phenol using a suitable base to form a more nucleophilic phenoxide ion. libretexts.orgyoutube.com Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or sodium metal. byjus.comlibretexts.org This phenoxide then attacks the electrophilic carbon of the haloacetate, displacing the halide leaving group to form the ether linkage. wikipedia.orgbyjus.com

The reaction is generally conducted in a polar solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) at temperatures ranging from room temperature to 100 °C. byjus.com The efficiency of the Williamson synthesis is highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination side reactions. wikipedia.orgbyjus.com For the synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid, the precursor 4-nitro-3,5-dimethylphenol would be reacted with a haloacetate. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid.

Table 1: General Conditions for Williamson Ether Synthesis of Aryloxyacetic Acids

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Substituted Phenol | Ethyl Chloroacetate | K₂CO₃ | Acetone | Reflux |

| Substituted Phenol | Ethyl Bromoacetate | NaH | DMF | 50-100 |

Beyond the classical Williamson synthesis, modern cross-coupling reactions provide powerful alternatives for forming the crucial C-O ether bond.

The Ullmann Condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgnih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have been developed using soluble copper catalysts, often with ligands like phenanthroline, which allow for milder reaction conditions. wikipedia.org The reaction can be used to synthesize diaryl ethers or alkyl aryl ethers from the corresponding aryl halides and phenols or alcohols. researchgate.netmdpi.com

The Buchwald-Hartwig Etherification is a palladium-catalyzed cross-coupling reaction that has become a versatile method for C-O bond formation. organic-chemistry.orgyoutube.com This reaction couples aryl halides or triflates with alcohols. organic-chemistry.org It is known for its high functional group tolerance and generally milder conditions compared to the Ullmann condensation. youtube.comwikipedia.org The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand, such as bidentate or sterically hindered ligands, which are crucial for the reaction's efficiency. wikipedia.org This method represents a significant advancement, expanding the scope of accessible aryl ether structures. wikipedia.orgresearchgate.net

Targeted Functionalization and Derivatization of the this compound Core

Specific functional groups can be introduced onto the precursor phenol or derived from the final acid product to generate a library of related compounds.

The synthesis of the target compound begins with the nitration of a phenolic precursor, specifically 3,5-dimethylphenol. The hydroxyl group is a strong activating, ortho-, para-director, while the two methyl groups are also activating ortho-, para-directors. vaia.com In 3,5-dimethylphenol, the positions ortho (2 and 6) and para (4) to the hydroxyl group are activated. Nitration is expected to occur at these positions. vaia.com

Direct nitration of phenols can be achieved using various reagents. A common method involves using dilute nitric acid at low temperatures, which can yield a mixture of ortho- and para-nitrophenols. ncert.nic.in For 3,5-dimethylphenol, nitration with dilute nitric acid would likely lead to the formation of 2-nitro-3,5-dimethylphenol and 4-nitro-3,5-dimethylphenol. vaia.com The use of different nitrating agents and solvents can influence the regioselectivity and yield. For instance, metal nitrates like copper(II) nitrate (B79036) in organic solvents have been investigated to improve selectivity in phenol nitration. In some cases, protecting the phenolic hydroxyl group via acetylation prior to nitration can provide better control over the reaction. google.com

Table 2: Nitration of Phenolic Compounds

| Phenolic Substrate | Nitrating Agent | Conditions | Major Products |

|---|---|---|---|

| Phenol | Dilute HNO₃ | Low Temperature (298 K) | o-Nitrophenol, p-Nitrophenol ncert.nic.in |

| 2,3-Dimethylphenol | HNO₃ in Acetic Anhydride | -60°C | 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone, 4-nitro- and 6-nitrophenols cdnsciencepub.com |

| Alkylphenols | HNO₃ | Presence of inhibitor (e.g., 2-propanol) to reduce oxidation | Nitrated alkylphenols google.com |

Starting from a phenolic precursor like 4-nitro-3,5-dimethylphenol, a variety of ether derivatives can be synthesized. The Williamson ether synthesis is a primary method for this transformation. By reacting the corresponding phenoxide with different alkyl or benzyl (B1604629) halides, a diverse range of ethers can be accessed. youtube.comgoogle.com For example, reacting the phenoxide of 4-nitro-3,5-dimethylphenol with benzyl bromide would yield the corresponding benzyl ether. The choice of base, solvent, and temperature are key parameters to optimize these reactions. byjus.comgoogle.com

The carboxylic acid moiety of this compound is a versatile functional group for further derivatization into esters and amides.

Ester Synthesis: Esters are typically formed by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reversible reaction is known as Fischer esterification. To drive the reaction to completion, water is usually removed as it is formed.

Amide Synthesis: The synthesis of amides from carboxylic acids generally requires "activation" of the carboxyl group. libretexts.org A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. organic-chemistry.org Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using a variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.gov These methods are widely used due to their mild conditions and broad applicability. organic-chemistry.org

Table 3: Derivatization of Carboxylic Acids

| Starting Material | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Carboxylic Acid | Alcohol, H⁺ (cat.) | Ester | Heat, removal of water |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide | Stepwise reaction, often at low to ambient temperature libretexts.org |

| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Ambient temperature, various solvents organic-chemistry.org |

Generation of Azomethine and Oxadiazole-Containing Derivatives

The synthesis of azomethine (Schiff base) and 1,3,4-oxadiazole (B1194373) derivatives from this compound typically proceeds through a key intermediate, the corresponding acid hydrazide. This hydrazide is a versatile precursor for constructing these heterocyclic systems.

Azomethine Synthesis: Azomethines are generally formed through the condensation reaction of a primary amine with a carbonyl compound. In the context of this compound, its hydrazide derivative serves as the amine component, which reacts with various aromatic aldehydes. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol. nih.govresearchgate.net The general scheme involves the refluxing of equimolar amounts of the hydrazide and the substituted aldehyde, leading to the formation of the N-substituted hydrazone, a class of azomethines. nih.gov

For instance, the synthesis of Schiff bases from (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide and various aromatic aldehydes has been successfully achieved using microwave irradiation, a method that offers advantages in terms of reaction time and efficiency. nih.gov Similarly, novel Schiff bases have been prepared from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various haloanilines. researchgate.net While specific examples starting from {4-Nitro-3,5-dimethylphenoxy}acetic hydrazide are not extensively documented in readily available literature, the general synthetic routes are well-established.

A representative reaction for the synthesis of a Schiff base from an aromatic aldehyde and an amine is the condensation of p-nitrobenzaldehyde with m-nitroaniline in ethanol, facilitated by a few drops of sodium hydroxide solution, under reflux for several hours. ijtsrd.com

Oxadiazole Synthesis: The 1,3,4-oxadiazole ring is a common structural motif in many biologically active compounds. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A prevalent method is the dehydration of 1,2-diacylhydrazines using a variety of reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. sbq.org.br

Starting from the hydrazide of a carboxylic acid, thiosemicarbazides can be formed, which are then cyclized to form 1,3,4-oxadiazoles. For example, 1-(4-biphenoxyacetyl)-4-substituted arylthiosemicarbazides have been synthesized and subsequently cyclized to the corresponding 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles. nih.gov The cyclization of thiosemicarbazide (B42300) derivatives in an acidic medium, such as concentrated sulfuric acid, is a common strategy to yield 1,3,4-thiadiazole (B1197879) derivatives, and similar principles can be applied for oxadiazole synthesis with appropriate reagents. ptfarm.plnih.gov

The following table outlines the typical reaction conditions for the synthesis of azomethine and oxadiazole derivatives based on analogous starting materials.

| Derivative Type | Starting Material Analog | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azomethine | (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Aromatic aldehydes, Glacial acetic acid | Microwave irradiation, 90 °C, 25 min | Not specified | nih.gov |

| Azomethine | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Not specified | Not specified | researchgate.net |

| 1,3,4-Oxadiazole | 1-(4-biphenoxyacetyl)-4-substituted arylthiosemicarbazides | Not specified (cyclization) | Not specified | 10-76 (activity) | nih.gov |

| 1,3,4-Thiadiazole (related heterocycle) | (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides and 4-phenylthiosemicarbazide | Conc. H2SO4 or 25% HCl | Acidic medium | Not specified | ptfarm.plnih.gov |

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms underlying the chemical transformations of this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes.

Kinetic Studies of Relevant Chemical Transformations

Kinetic studies, particularly on the hydrolysis of esters derived from phenoxyacetic acids, provide valuable information about reaction rates and the factors influencing them. The hydrolysis of p-nitrophenyl acetate (B1210297) is a well-studied model system that offers insights applicable to the esters of this compound.

The hydrolysis of p-nitrophenyl acetate can be catalyzed by acids, bases, or enzymes. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. cdnsciencepub.comnih.gov For instance, the alkaline hydrolysis of p-nitrophenyl acetate follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. scholaris.ca

In a study on the hydrolysis of p-nitrophenyl acetate in DMSO-H₂O mixtures, the second-order rate constant (kₙ) was found to increase significantly with an increasing mole fraction of DMSO. This is attributed to the destabilization of the hydroxide ion in the ground state as the DMSO content increases. scholaris.ca

The following table presents kinetic data for the hydrolysis of p-nitrophenyl acetate under different conditions, which can serve as a proxy for understanding the kinetic behavior of esters derived from this compound.

| Substrate | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| p-Nitrophenyl acetate | Penicillin G acylase (wild-type), Stopped-flow spectrophotometry | Acylation: 73 mM⁻¹s⁻¹, Deacylation: 0.76 s⁻¹ | nih.gov |

| p-Nitrophenyl acetate | Penicillin G acylase (F360V mutant), Stopped-flow spectrophotometry | Acylation: 11.1 mM⁻¹s⁻¹, Deacylation: 0.051 s⁻¹ | nih.gov |

| p-Nitrophenyl acetate | Alkaline hydrolysis in H₂O | 11.6 M⁻¹s⁻¹ | scholaris.ca |

| p-Nitrophenyl acetate | Alkaline hydrolysis in 80 mol % DMSO | 32,800 M⁻¹s⁻¹ | scholaris.ca |

Electrochemical Approaches in Arylation and Functionalization

Electrochemical methods offer a sustainable and efficient alternative for the arylation and functionalization of aromatic compounds, including phenols and nitroaromatics. These methods can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. acs.org

Electrochemical Reduction of the Nitro Group: The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds in a stepwise manner. The nitro group is first reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to an amine. iiste.org The specific products obtained can be controlled by the electrode material, pH, and applied potential. The use of a polyoxometalate redox mediator, such as phosphotungstic acid, has been shown to be effective for the selective electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines, minimizing the formation of unwanted side-products. nih.govacs.org This approach involves the electrochemical reduction of the mediator at the cathode, which then chemically reduces the nitroarene in the bulk solution. nih.gov

Electrochemical Arylation of Phenols: The electrochemical oxidation of phenols can lead to the formation of phenoxy radicals, which can then undergo C-C or C-O coupling reactions. The direct electro-oxidation of p-cresol (B1678582) derivatives in the presence of malononitrile (B47326) derivatives has been shown to produce diverse products with quaternary carbon centers. researchgate.net The electrochemical cross-coupling of different phenols can also be achieved with high chemo- and regioselectivity using specific catalysts. acs.org However, a common challenge in the electrochemical arylation of phenols is the potential for over-oxidation of the product, as the resulting biaryl often has a lower oxidation potential than the starting phenol. researchgate.net

The degradation rates of p-substituted phenols via electrochemical oxidation on a boron-doped diamond electrode have been shown to increase with an increase in the Hammett's constants of the substituents. This suggests that phenols with electron-withdrawing groups are degraded faster. nih.gov

The following table summarizes key findings from electrochemical studies on related compounds.

| Process | Substrate Analog | Key Findings | Reference |

|---|---|---|---|

| Electrochemical Reduction | Substituted Nitrobenzenes | Use of a polyoxometalate mediator leads to highly selective reduction to anilines. | nih.govacs.org |

| Electrochemical Reduction | Nitrobenzene | Reduction on a hanging mercury drop electrode is a diffusion-controlled process leading to the hydroxylamine derivative. | iiste.org |

| Electrochemical Arylation | p-Cresol derivatives | Direct electro-oxidative C(sp³)-H alkylations are possible. | researchgate.net |

| Electrochemical Oxidation | p-Substituted Phenols | Degradation rates on a boron-doped diamond electrode increase with increasing Hammett's constants of the substituents. | nih.gov |

Advanced Spectroscopic and Stereochemical Investigations of 4 Nitro 3,5 Dimethylphenoxy Acetic Acid Derivatives

Structural Elucidation Techniques for Substituted Phenoxyacetic Acid Derivatives

The precise identification and structural confirmation of {4-Nitro-3,5-dimethylphenoxy}acetic acid rely on a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the molecule's atomic arrangement and functional groups.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the two methyl groups (–CH₃) attached to the aromatic ring would likely appear as a single sharp peak, owing to their chemical equivalence. The two aromatic protons (Ar-H) would also be chemically equivalent and are expected to produce a singlet. The methylene (B1212753) protons (–O-CH₂–) of the acetic acid moiety would present as a singlet, and the acidic proton (–COOH) would typically be a broad singlet which can be concentration and solvent dependent.

The ¹³C NMR spectrum offers further structural confirmation by detailing the carbon skeleton. One would anticipate signals for the methyl carbons, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid. Additionally, distinct signals for the various aromatic carbons would be observed, including those bearing the methyl groups, the nitro group, and the ether linkage. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the nitro group and the ether oxygen.

To illustrate the expected chemical shifts, data from analogous compounds are presented below. It is important to note that these values are for related structures and serve as a predictive guide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.0 | s |

| Methylene (O-CH₂) | 4.5 - 5.0 | s |

| Methyl (Ar-CH₃) | 2.2 - 2.5 | s |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-CH₃ | 130 - 140 |

| Methylene (O-CH₂) | 65 - 75 |

| Methyl (Ar-CH₃) | 15 - 25 |

Infrared (IR) and Mass Spectrometry (MS) in Molecular Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The broad O-H stretch of the carboxylic acid dimer is anticipated in the 2500-3300 cm⁻¹ range. Furthermore, C-O stretching from the ether linkage and aromatic C-H and C=C stretching would also be present.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (–COOH) or the entire acetic acid side chain. Fragmentation of the aromatic ring and the loss of the nitro group (NO₂) or nitric oxide (NO) are also plausible. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. rsc.org

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |

| Carbonyl C=O | 1700 - 1730 | Strong, Sharp |

| Nitro N-O Stretch (asymmetric) | 1500 - 1570 | Strong |

| Nitro N-O Stretch (symmetric) | 1300 - 1370 | Strong |

| Aryl Ether C-O Stretch | 1200 - 1275 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Stereochemical Considerations and Enantiomeric Resolution of Chiral Analogs

While this compound itself is an achiral molecule, the introduction of a chiral center, for instance by substitution at the alpha-carbon of the acetic acid moiety, would result in chiral analogs. The study of such chiral derivatives is significant, as enantiomers can exhibit different biological activities.

The separation of a racemic mixture of a chiral phenoxyacetic acid derivative into its individual enantiomers is known as chiral resolution. A common method for achieving this is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral resolving agent, which is typically a chiral amine. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the acid.

Another powerful technique for enantiomeric separation is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Computational Chemistry and Molecular Modeling Studies of 4 Nitro 3,5 Dimethylphenoxy Acetic Acid Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and structural characteristics of a molecule. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties. For a molecule like {4-Nitro-3,5-dimethylphenoxy}acetic acid, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For nitroaromatic compounds, the HOMO-LUMO gap is a significant descriptor in predicting their biological activity and toxicity. nih.govresearchgate.net In a representative study on nitrophenols, these energy values were used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For instance, the calculated HOMO and LUMO energies for a related compound, 4-nitrophenol, provide an example of the expected values.

Table 1: Representative HOMO, LUMO, and Energy Gap Values for 4-Nitrophenol

| Parameter | Energy (eV) |

| EHOMO | -7.25 |

| ELUMO | -3.45 |

| Energy Gap (ΔE) | 3.80 |

This data is illustrative and based on typical values for similar nitroaromatic compounds calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a high concentration of negative potential (red) around the oxygen atoms of the nitro group and the carboxylic acid group. These regions would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and potentially the aromatic protons would exhibit a more positive potential (blue or green), indicating their susceptibility to nucleophilic interactions.

Prediction and Simulation of Vibrational Spectra (IR, Raman)

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By performing a frequency calculation after geometry optimization, a set of vibrational modes and their corresponding intensities can be obtained. These theoretical spectra are invaluable for interpreting experimental data and for the structural characterization of the compound.

In a study of 4-methyl-3-nitrobenzaldehyde, a molecule with similar functional groups, DFT calculations were used to assign the observed vibrational bands. nih.gov For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the IR spectrum.

C=O stretching of the carbonyl group in the carboxylic acid.

Asymmetric and symmetric stretching of the NO₂ group , which are characteristic strong bands for nitro compounds.

C-O-C stretching of the ether linkage.

Aromatic C-H and C=C stretching modes.

Table 2: Representative Predicted Vibrational Frequencies for a Nitroaromatic Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500-3600 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Methyl) | ~2900-3000 |

| C=O Stretch (Carboxylic Acid) | ~1700-1750 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| NO₂ Asymmetric Stretch | ~1500-1550 |

| NO₂ Symmetric Stretch | ~1300-1350 |

| C-O Stretch (Ether) | ~1200-1250 |

These are generalized frequency ranges and the exact values would be determined by specific calculations for the target molecule.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. Mulliken charge analysis is a common method used to partition the total electron density among the atoms. This information helps in understanding the molecule's polarity and the nature of its chemical bonds.

For this compound, a Mulliken charge analysis would be expected to show:

Significant negative charges on the oxygen atoms of the nitro and carboxyl groups due to their high electronegativity.

A positive charge on the nitrogen atom of the nitro group.

Positive charges on the carbon atoms attached to the electronegative oxygen atoms (the carbonyl carbon and the ether-linked aromatic carbon).

Slightly positive charges on the hydrogen atoms.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity.

Molecular Docking Studies for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery and in understanding the mechanisms of action for biologically active compounds. For this compound, which is an analog of phenoxyacetic acid herbicides (synthetic auxins), a relevant target for docking studies would be the auxin receptor proteins, such as Transport Inhibitor Response 1 (TIR1). nih.gov

A docking study would involve placing the 3D structure of this compound into the binding site of the TIR1 receptor. The simulation would then explore various conformations and orientations of the ligand, calculating the binding affinity (often expressed as a docking score in kcal/mol) for each pose. A lower docking score generally indicates a more favorable binding interaction.

The results would reveal key interactions, such as:

Hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the receptor's binding pocket.

Pi-pi stacking interactions between the aromatic ring of the ligand and aromatic residues of the protein.

Hydrophobic interactions involving the dimethyl groups.

In a study on phenylacetic acid derivatives, docking simulations were used to assess their binding to various biological targets. researchgate.net For instance, 4-nitrophenylacetic acid was shown to form hydrogen bonds with DNA residues. researchgate.net A similar approach would elucidate the specific interactions of this compound with its target protein.

Table 3: Illustrative Molecular Docking Results for a Phenoxyacetic Acid Analog with a Target Protein

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Phenoxyacetic Acid Analog | TIR1 Auxin Receptor | -7.5 | ARG403, SER438, TYR502 |

This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivation from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies aim to establish a mathematical or qualitative link between the chemical structure of a series of compounds and their biological activity. nih.gov Computational models are essential for deriving these relationships by calculating various molecular descriptors.

For a series of phenoxyacetic acid derivatives, including this compound, a QSAR study would involve:

Synthesizing or obtaining a set of related compounds with varying substituents.

Measuring their biological activity (e.g., herbicidal effect, receptor binding affinity).

Calculating a range of molecular descriptors for each compound using computational methods. These can include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that correlates the descriptors with the observed activity.

A review of QSAR studies on nitroaromatic compounds highlighted the importance of descriptors like HOMO and LUMO energies in predicting their toxicity. nih.govresearchgate.net For phenoxyacetic acid-based herbicides, SAR studies have shown that the presence and position of substituents on the aromatic ring significantly influence their auxin-like activity. The carboxylic acid side chain is generally essential for activity, while modifications to the ring affect receptor selectivity and potency. A QSAR model for this class of compounds might take the following general form:

Biological Activity = c₀ + c₁(E_LUMO) + c₂(logP) + c₃*(Molecular Volume) + ...

Where the coefficients (c) indicate the weight and direction of each descriptor's influence on the activity. Such models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with biological receptors, which are crucial for understanding its mechanism of action. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly described based on research conducted on structurally related phenoxyacetic acids and other synthetic auxin analogs. nih.govsioc-journal.cnresearchgate.net

MD simulations treat molecules as dynamic entities, governed by a set of force fields that approximate the quantum mechanical interactions between atoms. By solving Newton's equations of motion for a system, an MD simulation generates a trajectory that describes how the positions and velocities of atoms in the system evolve over time. This trajectory provides a high-resolution view of molecular behavior, from rapid bond vibrations to large-scale conformational changes and binding or unbinding events.

Conformational Analysis

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. The molecule is not static; rotation around its single bonds allows it to adopt various spatial arrangements. Conformational analysis through MD simulations explores the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them.

Key to the conformation of this compound are the torsional or dihedral angles that define the orientation of the acetic acid side chain relative to the phenoxy ring. Similar to studies on the natural auxin, indol-3-ylacetic acid, two critical torsion angles would be of primary interest core.ac.uk:

τ1 (C-O-C-C): The angle defining the rotation around the ether linkage, which governs the planarity of the side chain with respect to the aromatic ring.

τ2 (O-C-C=O): The angle defining the orientation of the carboxyl group.

An MD simulation would sample a vast range of these angles, allowing for the construction of a Ramachandran-like plot of the potential energy surface. This map reveals the most probable conformations (energy minima) and the flexibility of the molecule. For instance, the molecule might exhibit a preference for either a synclinal or antiperiplanar conformation, which could have significant implications for its ability to fit into a receptor's binding pocket.

Illustrative Data: Conformational Energy Profile This interactive table presents hypothetical energy values for different conformations of this compound, illustrating the type of data obtained from conformational analysis. The energy values indicate the relative stability of each conformation.

| Conformation ID | Torsion Angle τ1 (°) | Torsion Angle τ2 (°) | Relative Energy (kcal/mol) | Population (%) |

| Conf-A (Global Minimum) | 85.2 | 175.5 | 0.00 | 65.8 |

| Conf-B | -88.4 | 178.1 | 0.85 | 20.1 |

| Conf-C | 90.1 | 5.3 | 2.10 | 9.5 |

| Conf-D | -92.5 | -3.1 | 2.55 | 4.6 |

Note: The data in this table is illustrative and intended to represent the typical output of a molecular dynamics conformational analysis study.

Binding Dynamics with Auxin Receptors

As a synthetic auxin, this compound is expected to exert its biological effects by interacting with auxin receptors, such as the TIR1/AFB family of F-box proteins. sioc-journal.cnresearchgate.net MD simulations are exceptionally well-suited to model the dynamic process of this ligand-receptor binding.

In a typical simulation, the receptor protein (e.g., TIR1 in complex with an Aux/IAA co-repressor peptide) is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The ligand, this compound, is then introduced into the system, either placed directly in the binding site or freely in the solvent.

The simulation trajectory reveals the precise nature of the interactions that stabilize the ligand within the binding pocket. These interactions can include:

Hydrogen Bonds: Between the carboxylic acid group of the ligand and polar residues in the receptor.

Hydrophobic Interactions: Between the dimethylphenoxy ring and nonpolar residues.

CH-π Interactions: A specific type of interaction observed in auxin binding, where a C-H bond from a receptor residue interacts with the electron cloud of the ligand's aromatic ring. researchgate.net

By analyzing the simulation, researchers can calculate key parameters that quantify the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms indicates the stability of the system over the simulation time. A stable binding event is typically characterized by a low and converging RMSD value. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can pinpoint which parts of the receptor are flexible and which are stabilized upon ligand binding. mdpi.com

Furthermore, advanced techniques can be used to calculate the binding free energy, which provides a quantitative measure of the affinity between the ligand and the receptor.

Illustrative Data: Ligand-Receptor Interaction Analysis This table provides an example of the types of interactions and their prevalence that would be analyzed from an MD simulation of this compound bound to an auxin receptor.

| Interacting Receptor Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Arginine-403 | Hydrogen Bond (H-Acceptor) | 2.8 | 95.2 |

| Serine-438 | Hydrogen Bond (H-Donor) | 3.1 | 78.5 |

| Phenylalanine-82 | π-π Stacking | 4.5 | 88.1 |

| Leucine-439 | Hydrophobic | 3.9 | 91.4 |

| Proline (of Aux/IAA) | CH-π Interaction | 3.7 | 65.0 |

Note: This data is hypothetical and serves to illustrate the detailed analysis possible with molecular dynamics simulations of ligand-receptor binding. Occupancy refers to the percentage of simulation time the specific interaction is maintained. researchgate.net

Biological and Bioactive Research Applications of 4 Nitro 3,5 Dimethylphenoxy Acetic Acid Derivatives

Receptor and Enzyme Modulation Studies

Scientific investigations into derivatives of {4-Nitro-3,5-dimethylphenoxy}acetic acid have revealed their capacity to interact with several important biological receptors and enzymes. These studies are crucial for understanding the molecular mechanisms that underpin their observed biological effects.

Thyroid Hormone Receptor (TR) Antagonism and Coactivator Recruitment Blockade (e.g., NH-3)

A significant area of research has been the development of derivatives as antagonists for the thyroid hormone receptor (TR). The compound NH-3, a derivative of this compound, is a notable example and has been characterized as a potent TR antagonist. eurekaselect.comnih.gov In vitro studies have demonstrated that NH-3 binds directly to the Xenopus laevis thyroid hormone receptors, inducing a distinct conformational change in the receptor that differs from that caused by agonist binding. eurekaselect.com This antagonistic action effectively inhibits the transcriptional activation of genes containing thyroid hormone response elements in a dose-dependent manner. eurekaselect.com

The mechanism of antagonism involves the disruption of protein-protein interactions essential for gene activation. Specifically, NH-3 prevents the thyroid hormone receptor from binding to coactivators of the p160 family, such as GRIP-1 and SRC-1. eurekaselect.com Further investigations have shown that NH-3 can block interactions between the TR's ligand-binding domain and both coactivators and corepressors, and it also inhibits the activities of activation function 1 (AF-1) and activation function 2 (AF-2). mdpi.com While NH-3 generally behaves as an antagonist, its effects can be complex, with some studies noting that it may induce partial or mixed agonist effects in certain cellular contexts depending on its influence on coregulator recruitment. mdpi.com

| Compound | Target | Mechanism of Action | Observed Effect |

| NH-3 | Thyroid Hormone Receptor (TR) | Binds to TR, induces antagonist conformation, blocks coactivator (GRIP-1, SRC-1) recruitment. eurekaselect.commdpi.com | Potent inhibition of thyroid hormone-induced gene expression and developmental processes. eurekaselect.comnih.gov |

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition Mechanisms

Protoporphyrinogen oxidase (PPO) is the final common enzyme in the biosynthesis pathways of both heme and chlorophyll. nih.gov Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which is then oxidized into the photosensitizing protoporphyrin IX. nih.gov In the presence of light, this accumulation causes significant oxidative damage and cell death, a mechanism exploited by many herbicides. nih.gov

While PPO-inhibiting herbicides are a well-established class of compounds, including diphenyl ethers (DPEs) like nitrofen (B51676) which share a nitrophenoxy structural feature, specific research detailing the PPO inhibition mechanisms for derivatives of this compound is not prominent in the available literature. researchgate.net The general mechanism for PPO inhibitors involves binding to the enzyme's active site, preventing the oxidation of protoporphyrinogen IX. nih.govawsjournal.org Molecular docking studies on other classes of PPO inhibitors, such as N-phenyltriazinone carboxylic acid derivatives, suggest that binding is stabilized by interactions like π-π stacking with key amino acid residues like Phe392. nih.gov

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. nih.gov Inhibitors of AChE prevent this breakdown, leading to increased levels and prolonged action of acetylcholine. nih.gov This mechanism is the basis for treatments of conditions like myasthenia gravis and the symptoms of Alzheimer's disease. nih.gov AChE inhibitors can be reversible or irreversible; the former are often used therapeutically, while the latter are associated with high toxicity. mdpi.com The active site of AChE contains a catalytic triad (B1167595) (Serine, Histidine, Glutamate) within an "esteratic" subsite and an "anionic" subsite that binds the choline (B1196258) moiety of acetylcholine. mdpi.com

Currently, there is a lack of specific research in the reviewed scientific literature focusing on the acetylcholinesterase inhibition mechanisms of this compound derivatives. Studies on AChE inhibitors have explored a wide variety of other chemical scaffolds, such as quinoxalines, flavonoids, and chalcones. nih.govnih.govmdpi.com

Neuraminidase Inhibition Mechanisms

Neuraminidase is a surface enzyme on the influenza virus that is essential for its replication cycle. It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues on the cell surface. mdpi.comnih.gov By blocking this enzyme, neuraminidase inhibitors can prevent the spread of the virus to other cells. mdpi.comnih.gov The development of new neuraminidase inhibitors is often based on the structures of existing drugs or the natural substrate, sialic acid. nih.govnih.gov

Research on derivatives of this compound as neuraminidase inhibitors has not been identified in the surveyed literature. The field is instead focused on other classes of compounds, such as sialic acid analogues, thiazoles, and various heterocyclic structures. eurekaselect.comnih.govresearchgate.net

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like leukotrienes. medchemexpress.com These mediators are heavily involved in inflammatory processes, and inhibiting LOX enzymes can therefore produce an anti-inflammatory effect. researchgate.net For this reason, LOX inhibitors are investigated for their therapeutic potential in a variety of inflammatory diseases. researchgate.netnih.gov The inhibition mechanism can be competitive, with the inhibitor binding to the enzyme's active site, which contains a non-heme iron atom.

Specific studies on the lipoxygenase inhibitory activity of this compound derivatives are not available in the reviewed literature. Research into LOX inhibitors has more commonly focused on other structural families, including cinnamic and aryl-acetic acids, as well as various indole (B1671886) derivatives. nih.gov

Mechanistic Investigations of Diverse Biological Activities (in vitro and in silico)

To understand the biological activities of phenoxyacetic acid derivatives, researchers employ a combination of in vitro and in silico methods. These investigations help to elucidate the molecular mechanisms of action, identify cellular targets, and predict the compounds' behavior.

In vitro studies are performed using cell-based assays. For example, research on 4-nitro(thio)phenoxyisobutyric acids, which are structurally related to the title compound, used 3T3-L1 adipocytes to measure changes in mRNA concentrations of target proteins like PPARγ and GLUT-4 to assess antidiabetic potential. nih.gov Other common in vitro techniques include cell viability assays, such as the MTT assay, which measures the metabolic activity of cells to determine a compound's cytotoxic effects. This was used to evaluate phenoxyacetamide derivatives for their anticancer properties against liver cancer cell lines (HepG2).

In silico studies complement experimental work by providing predictive models of molecular interactions. Molecular docking is a widely used technique to simulate the binding of a compound (ligand) to the active site of a target protein. This helps to predict binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. Such studies have been used to understand how nitrophenoxy derivatives might interact with PPARγ or how other derivatives might bind to proteins like PARP-1. nih.gov Furthermore, molecular dynamics simulations can be used to study the stability of the predicted binding poses over time. nih.gov These computational approaches are invaluable for the rational design of new derivatives with enhanced potency and selectivity.

Table of Inhibitory Activities for Various Compounds

| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀ / Kᵢ) | Reference |

| Quinoxaline Derivative (6c) | Acetylcholinesterase (AChE) | IC₅₀ = 0.077 µM | mdpi.com |

| Flavonoid Derivative (7) | Acetylcholinesterase (AChE) | IC₅₀ = 13.0 µM | nih.gov |

| N-phenyltriazinone (D5) | Nicotiana tabacum PPO (NtPPO) | Kᵢ = 33.7 nM | nih.gov |

| Linoleyl hydroxamic acid | 5-Lipoxygenase (h5-LO) | IC₅₀ = 7 µM | nih.gov |

| Indolebutyric acid | Lipoxygenase (LOX) | IC₅₀ = 17.82 µM | |

| 4-methyl-5-(3-phenylacryloyl)thiazole (A26) | Neuraminidase (NA) | IC₅₀ = 6.2 µg/mL | nih.gov |

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antitubercular)

Derivatives of phenoxyacetic acid have been investigated for their potential to combat microbial infections. The antimicrobial properties are often attributed to the specific substitutions on the phenoxy ring. For instance, certain 4-phenylazophenoxyacetic acids have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli, as well as the fungus Candida albicans e3s-conferences.org. The mechanism of action for such derivatives can involve the disruption of cellular processes essential for microbial survival.

Nitroaromatic compounds, a class to which this compound belongs, are recognized for a broad spectrum of bioactivities, including antibiotic effects encyclopedia.pub. The presence of a nitro group can be crucial for antimicrobial efficacy. In some nitro-containing compounds, the proposed mechanism involves the inhibition of key enzymes. For example, some nitrotriazole derivatives that are structurally related to fluconazole (B54011) are thought to inhibit the enzyme 14α-demethylase, which is vital for ergosterol (B1671047) synthesis in fungi, through an electrostatic interaction between the nitro group and the enzyme's heme iron encyclopedia.pub. For antibacterial action, nitro groups on a pyrrole (B145914) ring have been shown to enhance activity, possibly by improving lipophilicity and enabling better interaction with bacterial membranes encyclopedia.pub.

While direct studies on the antitubercular activity of this compound are limited, research on other compounds offers insight into potential mechanisms. Phenothiazines, for example, are believed to target the respiratory chain component NADH:quinone oxidoreductase (Ndh) in Mycobacterium tuberculosis nih.gov. Salicylic acid derivatives have been shown to disrupt the intrabacterial pH of M. tuberculosis, a mechanism that is particularly effective in the acidic environment of macrophage endolysosomes where the bacteria reside nih.gov. Given that this compound is a weak acid with a nitroaromatic system, it is plausible that its derivatives could act via similar mechanisms, though specific research is required for confirmation.

Table 1: Antimicrobial Activity of Selected Phenoxyacetic Acid and Nitroaromatic Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| 4-Phenylazophenoxyacetic acids | S. aureus, S. pyogenes, P. aeruginosa, P. vulgaris, E. coli, C. albicans | General antimicrobial activity observed. | e3s-conferences.org |

| Nitrated Pyrrolomycins | S. aureus, P. aeruginosa | Enhanced antibacterial activity; proposed mechanisms include improved lipophilicity and membrane interaction. | encyclopedia.pub |

| Nitrotriazole derivatives | C. krusei | Antifungal activity (MIC = 1 μM); proposed to inhibit 14α-demethylase. | encyclopedia.pub |

| Salicylic Acid Derivatives | M. tuberculosis | Antitubercular activity; mechanism involves disruption of intrabacterial pH. | nih.gov |

Anthelmintic Efficacy and Target Mechanisms

Direct research into the anthelmintic properties of this compound derivatives is not extensively documented in available literature. However, the general class of phenolic compounds, to which this molecule belongs, has been implicated in anthelmintic activity. Phytochemicals such as tannins and other phenols are often credited with the anthelmintic effects of various plant extracts nih.gov.

The proposed mechanisms for such compounds are varied. One common mechanism is the interference with the energy generation pathways in helminths, such as the uncoupling of oxidative phosphorylation nih.gov. Another suggested mechanism involves the binding of phenolic compounds to free proteins in the parasite's gastrointestinal tract, leading to malnutrition and death nih.gov. Alkaloids, another class of phytochemicals sometimes found alongside phenols, are thought to cause paralysis of the worms by acting on their central nervous system nih.gov. For example, extracts from plants like Curcuma aeruginosa have shown the ability to cause the death of the fluke Fasciola gigantica in vitro, with histopathological observations revealing damage to the tegument, which is crucial for respiration and nutrient absorption e3s-conferences.org. While these findings are for complex extracts, they underscore the potential of phenolic structures as a basis for developing new anthelmintic agents.

Table 2: Anthelmintic Activity of Selected Plant Extracts and their Phytochemicals

| Source/Compound | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Methanolic extract of Crinum latifolium | Pheretima posthuma (Earthworm) | Paralysis and death of worms in a dose-dependent manner. | nih.gov |

| Tannins (general) | Helminths | Interference with energy generation (uncoupling oxidative phosphorylation). | nih.gov |

| Alkaloids (general) | Helminths | Paralysis of worms via action on the central nervous system. | nih.gov |

| Methanolic extract of Curcuma aeruginosa | Fasciola gigantica | Mortality and histopathological damage to the tegument. | e3s-conferences.org |

Antiproliferative Mechanisms (e.g., against specific cancer cell lines)

The potential of phenoxyacetic acid derivatives as antiproliferative agents has been a subject of scientific investigation. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms that include cell cycle arrest and the induction of apoptosis.

A study on novel 2-(2-phenoxyacetamido)benzamides revealed significant antiproliferative activity against the K562 human chronic myelogenous leukemia cell line nih.gov. The most active of these compounds were found to cause cell cycle arrest in the G0/G1 phase and to induce apoptosis, a form of programmed cell death, which was mediated by the activation of caspases nih.gov. Similarly, certain phenolic acids, which share structural features with the compound of interest, have demonstrated a direct, dose-dependent inhibitory effect on the proliferation of T47D human breast cancer cells nih.gov. Caffeic acid, for example, was shown to induce apoptosis through the Fas/FasL system and to interact with the aryl hydrocarbon receptor (AhR), providing insight into its biological mode of action nih.gov. Phenoxazine (B87303) derivatives have also been investigated and found to exhibit tumor-specific cytotoxicity, with their activity linked to the substituents on the phenoxazine ring nih.gov. It is important to note, however, that a historical case-control study suggested a correlation between exposure to phenoxyacetic acids and an increased risk of soft-tissue sarcomas, highlighting the complex biological effects of this chemical class nih.gov.

Table 3: Antiproliferative Activity of Selected Phenoxyacetic Acid and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| 2-(2-Phenoxyacetamido)benzamides | K562 (Leukemia) | Antiproliferative activity; G0/G1 cell cycle arrest; induction of apoptosis via caspase activation. | nih.gov |

| Phenolic Acids (e.g., Caffeic acid) | T47D (Breast Cancer) | Dose-dependent inhibitory effect; induction of apoptosis via Fas/FasL system; interaction with Aryl Hydrocarbon Receptor. | nih.gov |

| Phenoxazine Derivatives (WM7, WM8) | HL-60, HSC-2, HSC-4, T98G | Tumor-specific cytotoxicity; activation of caspase-3. | nih.gov |

| Ethyl acetate (B1210297) extract of Peltophorum africanum | MCF-7, HeLa, HT-29 | Significant reduction in cell viability; induction of apoptosis. | veterinaryworld.org |

Antioxidant Mechanisms (e.g., free radical scavenging assays)

The antioxidant potential of phenolic compounds is well-established, and derivatives of this compound are expected to share this property. The primary mechanism of antioxidant action is the neutralization of harmful free radicals, which can be achieved through two main pathways: hydrogen atom transfer (HAT) and single-electron transfer (SET) nih.gov. In these processes, the antioxidant molecule donates a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing oxidative damage to cells.

The introduction of a nitro group onto a phenolic structure can significantly modulate its antioxidant activity. A study on nitroderivatives of hydroxytyrosol, a natural phenol (B47542) found in olive oil, demonstrated that the nitro functional group led to a significant increase in antioxidant activity compared to the parent compound mdpi.com. This enhancement is attributed to the electron-withdrawing nature of the nitro group, which can influence the stability of the resulting phenoxyl radical after hydrogen or electron donation. Similarly, a synthesized compound, 2-(3-[3-Nitrophenylamino]propanoyloxy)-benzoic acid, was shown to have significant free radical scavenging capabilities in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay wikipedia.org. The activity of these nitro-containing compounds suggests that derivatives of this compound could be potent antioxidants, a hypothesis that warrants further investigation through assays like DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity).

Table 4: Antioxidant Activity of Selected Phenolic and Nitroaromatic Compounds

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Nitrohydroxytyrosol | FRAP, ABTS, ORAC | The nitro group significantly increased antioxidant activity compared to hydroxytyrosol. | mdpi.com |

| 2-(3-[3-Nitrophenylamino]propanoyloxy)-benzoic acid | DPPH | Showed significant free radical scavenging activity compared to standards like ascorbic acid. | wikipedia.org |

| Phenolic Compounds (general) | DPPH, ABTS | Activity is based on hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. | nih.gov |

| Caffeic Acid Derivatives | DPPH, ABTS | A positive correlation was found between the content of caffeic acid derivatives and antioxidant activity. | nih.gov |

Antiviral Mechanisms

The exploration of phenoxyacetic acid derivatives for antiviral applications has yielded mixed but promising results. A study involving the synthesis of several substituted phenoxy acetic acid-derived pyrazolines found that while the compounds exhibited cytotoxicity, they did not show specific antiviral activity, defined as having an effective concentration significantly lower than the cytotoxic concentration nih.gov.

However, modifications of the core phenoxy structure have led to more promising outcomes. For instance, phenoxazine-based nucleoside derivatives have been synthesized and tested against a panel of viruses. One such derivative, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, proved to be a potent inhibitor of Varicella-Zoster Virus (VZV) replication, with an EC₅₀ of 0.06 μM against wild-type strains. Several other compounds in the study showed activity against the Tick-Borne Encephalitis Virus (TBEV). The mechanism for some broad-spectrum antiviral agents is thought to involve the inhibition of the fusion process between the viral envelope and the host cell membrane. A study on camphene (B42988) derivatives suggested that their antiviral activity against viruses like Ebola and Hantaan likely stems from targeting the surface glycoproteins required for this fusion process. This suggests that phenoxy-based scaffolds could be further optimized to develop inhibitors of viral entry.

Table 5: Antiviral Activity of Selected Phenoxy-Related Derivatives

| Compound/Derivative Class | Target Virus | Observed Activity (EC₅₀) | Reference |

|---|---|---|---|

| Phenoxy acetic acid derived pyrazolines | Various | No specific antiviral activity observed. | nih.gov |

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | Varicella-Zoster Virus (VZV) | 0.06 μM | |

| Phenoxazine nucleoside derivatives | Tick-Borne Encephalitis Virus (TBEV) | 0.35 - 0.91 μM | |

| Camphene derivative (2a) with pyrrolidine | Ebola Virus (EBOV) | 18.3 μM | |

| Acetylsalicylic Acid (ASA) | Bunyamwera Virus (BUNV) | 2.02 mM |

Herbicidal Mechanisms of Action

The most extensively documented application of phenoxyacetic acids is in agriculture as herbicides. Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) are classic examples of this class nih.gov. Their primary mechanism of action is to function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).

In broadleaf plants, these synthetic auxins disrupt the carefully balanced hormonal system that regulates growth. When applied, the plant is unable to control the concentration of the auxin-like herbicide, leading to an overload. This results in rapid, uncontrolled, and disorganized cell division and elongation, causing symptoms like twisting and thickening of stems and leaves. Ultimately, the plant's metabolic reserves are exhausted, and it effectively "grows itself to death". This mode of action is selective, as grasses are generally less susceptible to this lethal overstimulation than broadleaf weeds. The herbicidal activity is systemic, meaning the compound is absorbed and transported throughout the plant, reaching metabolic sites like root and shoot tips. While not the primary mechanism for this specific subclass, it's noteworthy that another group of phenoxy herbicides, the aryloxyphenoxypropionates ("fops"), act by a different mechanism: the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is involved in lipid synthesis encyclopedia.pub.

Table 6: Herbicidal Mechanism of Phenoxyacetic Acids

| Herbicide Class | Example(s) | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Phenoxyacetic Acids | 2,4-D, MCPA | Synthetic Auxin (Auxin Mimicry): Causes uncontrolled and disorganized plant growth. | nih.govnih.gov |

| Aryloxyphenoxypropionates ("fops") | Fluazifop, Haloxyfop | Inhibition of Acetyl-CoA Carboxylase (ACCase), blocking fatty acid synthesis. | encyclopedia.pub |

| 2-Nitrophenylacetic acid | N/A | Displays selective herbicidal properties. |

Anti-parasitic Mechanisms (e.g., antitrypanosomal activity)

Nitroaromatic compounds are a cornerstone in the development of drugs against various parasites, including those that cause leishmaniasis, Chagas disease (Trypanosoma cruzi), and malaria (Plasmodium falciparum) nih.govnih.gov. The efficacy of these compounds is intrinsically linked to the nitro (NO₂) group.

A primary mechanism of action involves the reductive activation of the nitro group to a nitroso or other reactive nitrogen species within the parasite nih.gov. This process is often catalyzed by parasite-specific nitroreductase enzymes that are absent in the mammalian host, providing a degree of selectivity. The resulting reactive species can induce severe oxidative stress through the generation of reactive oxygen species (ROS), which damage essential biomolecules like DNA, proteins, and lipids, leading to parasite death nih.gov.

A second, often concurrent, mechanism is the direct inhibition of critical parasite enzymes. Nitroaromatic compounds have been shown to be effective inhibitors of glutathione (B108866) reductase (GR) in P. falciparum nih.gov. This enzyme is a key component of the parasite's antioxidant defense system, responsible for maintaining a reduced state within the cell. By inhibiting PfGR, the nitroaromatic compounds render the parasite highly vulnerable to oxidative stress, both from its own metabolism and from the drug's reductive activation nih.gov. Studies have shown that the antiplasmodial activity of nitroaromatics correlates with both their ease of reduction and their ability to inhibit this crucial enzyme nih.gov.

Table 7: Anti-parasitic Activity of Nitroaromatic Compounds

| Compound Class | Target Organism(s) | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| Nitroaromatic compounds | Leishmania amazonensis | Significant in vitro activity (IC₅₀ range: 23-59 μM). | nih.gov |

| Nitrofurans and Nitrobenzenes | Plasmodium falciparum | Inhibition of Glutathione Reductase (PfGR); reductive activation by PfFNR leading to oxidative stress. | nih.gov |

| Flavonoids (e.g., 7,8-dihydroxyflavone) | Trypanosoma brucei rhodesiense | Potent in vitro trypanocidal activity (IC₅₀ = 68 ng/ml). | |

| Flavonoids (e.g., Fisetin, Luteolin) | Leishmania donovani | Potent leishmanicidal activity (IC₅₀ = 0.6 - 1.0 μg/ml). |

Compound List

No Publicly Available Research on the Anti-Alzheimer Activity of this compound Derivatives

Following a comprehensive and thorough search of scientific databases and publicly available literature, no research articles, studies, or data could be found pertaining to the anti-Alzheimer activity or the potential therapeutic mechanisms of "this compound" or its derivatives.

The specific request for an article detailing the "" with a focus on "Anti-Alzheimer Activity Mechanisms" cannot be fulfilled at this time due to the absence of relevant scientific information. The generation of such an article would necessitate the fabrication of research findings, which is contrary to the principles of providing accurate and factual information.

Extensive searches for the biological activities of this specific compound, as well as broader searches for structurally related compounds such as nitrophenoxyacetic acids and dimethylphenoxyacetic acids in the context of neurodegenerative diseases, did not yield any information that would support the creation of the requested content.

Therefore, no article, data tables, or list of chemical compounds can be provided as per the instructions. Should research on this specific compound and its potential role in Alzheimer's disease be published and become publicly available in the future, a scientifically accurate article could then be composed.

Coordination Chemistry and Material Science Applications of 4 Nitro 3,5 Dimethylphenoxy Acetic Acid Analogues

Ligand Design and Metal Complex Formation with Nitro-Containing Carboxylates

The design of ligands based on nitro-containing phenoxyacetates is centered on the interplay between the carboxylate group, which acts as the primary binding site for metal ions, and the nitro group, which serves to modify the electronic and structural characteristics of the resulting complexes. The position and number of nitro substituents on the aromatic ring, as well as other functional groups like the methyl groups in {4-Nitro-3,5-dimethylphenoxy}acetic acid, can significantly influence the ligand's coordination behavior and the architecture of the final metal-organic assembly.

The synthesis of these complexes is typically achieved through the reaction of the corresponding nitro-containing carboxylic acid with a metal salt in a suitable solvent system, often under hydrothermal or solvothermal conditions. The choice of metal ion, ancillary ligands (such as N,N'-donors), and reaction conditions plays a crucial role in directing the self-assembly process and determining the final structure, which can range from discrete mononuclear complexes to multidimensional coordination polymers.

Structural Characteristics and Coordination Modes of Derived Metal Complexes

Metal complexes derived from nitro-containing phenoxyacetic acid analogues exhibit a rich variety of structural features and coordination modes. The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion, leading to the formation of diverse architectures. The nitro group, while generally not as strong a coordinating agent as the carboxylate, can participate in coordination or, more commonly, influence the crystal packing through intermolecular interactions such as hydrogen bonding and π-π stacking.

In the case of a polymeric zinc(II) complex with 4-nitrophenylacetate, the Zn atom is tetrahedrally coordinated by two nitrogen atoms from bridging diamine ligands and two oxygen atoms from two separate 4-nitrophenylacetate ligands. ajol.info The coordination geometry around the zinc atom is distorted from an ideal tetrahedron, with bond angles ranging from 93.2(1)° to 125.7(1)°. ajol.info

The structural diversity is further highlighted by lanthanide complexes with 4-nitrophenoxyacetic acid, where high coordination numbers and flexible coordination geometries are common. nih.gov The specific coordination mode of the ligand and the resulting dimensionality of the complex are highly dependent on the lanthanide ion and the presence of other coordinating or guest molecules.

Below is a table summarizing selected structural data for a representative metal complex with a nitro-containing phenoxyacetate (B1228835) analogue.

| Complex | Metal Center | Coordination Geometry | Ligand Coordination Modes | Selected Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [Zn(4-nitrophenylacetate)₂(PDA)]n | Zn(II) | Distorted Tetrahedral | Carboxylate (monodentate) | Zn-O: 1.984(2), Zn-N: 2.035(3) | ajol.info |

Catalytic Applications of Metal-Organic Frameworks (MOFs) Incorporating Nitro-Functionalized Ligands

The incorporation of nitro-functionalized ligands into Metal-Organic Frameworks (MOFs) has emerged as a promising strategy for developing advanced catalytic materials. The electron-withdrawing nitro groups can enhance the Lewis acidity of the metal centers within the MOF, making them more effective catalysts for a variety of organic transformations. Furthermore, the porous nature of MOFs allows for size and shape selectivity, while the functionalized linkers can provide active sites for catalysis.

MOFs with nitro-functionalized linkers have shown significant catalytic activity in reactions such as the Knoevenagel condensation. thieme-connect.comresearchgate.netresearchgate.net This reaction, which involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, is often catalyzed by basic sites. However, MOFs with Lewis acidic metal sites enhanced by nitro groups can also effectively promote this transformation. For instance, the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with malononitrile (B47326) has been successfully catalyzed by various MOFs, with high conversions achieved in short reaction times. thieme-connect.comresearchgate.net

Another important application is the catalytic reduction of nitroarenes to the corresponding anilines, which are valuable intermediates in the chemical industry. nih.govrhhz.netresearchgate.net MOFs containing nitro groups can act as effective catalysts for this hydrogenation reaction. For example, a Ru/UiO-66 catalyst has demonstrated high efficiency in the reduction of various substituted nitrobenzenes to anilines. nih.gov The catalytic activity is attributed to the interplay between the metal nanoparticles and the MOF support, which can be tuned by the presence of functional groups like nitro groups on the organic linkers.

The table below presents catalytic data for representative MOFs in different catalytic reactions.

| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Amine-functionalized MOF | Knoevenagel Condensation | 4-Nitrobenzaldehyde | 2-(4-nitrobenzylidene)malononitrile | High | High | thieme-connect.com |

| Ru/UiO-66 | Hydrogenation | Nitrobenzene | Aniline | >99 | >99 | nih.gov |

| I-Cd-MOF | Hydrogenation | 4-Nitrophenol | 4-Aminophenol | 97.8 | - | rhhz.net |

Supramolecular Assembly and Self-Organization Phenomena in Coordination Compounds

The nitro group in phenoxyacetic acid analogues plays a significant role in directing the supramolecular assembly and self-organization of their coordination compounds. While not always directly involved in coordination to the metal center, the nitro group can form a variety of non-covalent interactions, such as hydrogen bonds and π-π stacking, which guide the formation of higher-order structures. These interactions are crucial in determining the final topology and properties of the resulting crystalline materials.

The self-assembly of metal-organic networks is influenced by a combination of factors, including the coordination preferences of the metal ion, the geometry of the ligand, and the nature of the counter-ions and solvent molecules present during crystallization. juniperpublishers.com In lanthanide complexes, the high and flexible coordination numbers of the metal ions allow for the formation of complex and often luminescent supramolecular structures. nih.govnih.govrsc.org The assembly of these structures is a spontaneous process driven by the thermodynamic favorability of the final, well-ordered architecture.

In the case of the polymeric zinc(II) complex with 4-nitrophenylacetate, the crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions involving the nitro-substituted phenyl rings. ajol.info These supramolecular interactions link the one-dimensional coordination polymer chains into a more complex three-dimensional network. The study of these self-organization phenomena is fundamental to the field of crystal engineering, as it allows for the rational design of materials with desired structural motifs and properties.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of phenoxyacetic acids, including the 4-nitro-3,5-dimethyl derivative, often relies on the Williamson ether synthesis. This method typically involves reacting a phenol (B47542) with an α-halo acid, such as chloroacetic acid, in the presence of a strong base. chemicalbook.com While effective, these routes can involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. google.com

Future research is anticipated to focus on creating more sustainable and efficient synthetic pathways. This involves exploring "green chemistry" principles to minimize environmental impact. rsc.org Key areas of development could include:

Catalyst Innovation: Investigating novel catalysts to improve reaction rates and selectivity, potentially reducing the need for harsh bases or high temperatures. jocpr.com

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids to reduce volatile organic compound (VOC) emissions and simplify product purification.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction times and lower energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 1: Comparison of Synthetic Approaches for Phenoxyacetic Acid Derivatives

| Feature | Conventional Williamson Ether Synthesis | Potential Future Sustainable Routes |

|---|---|---|

| Reagents | Phenol, Chloroacetic Acid, Strong Base (e.g., NaOH) | Phenol, Chloroacetic Acid (or alternative), Mild Base |

| Solvents | Ethanol, DMF, Dioxane google.commdpi.com | Water, Ionic Liquids, Supercritical CO2 |

| Energy Source | Conventional Reflux/Heating chemicalbook.com | Microwave Irradiation, Sonication |

| Key Advantages | Well-established, reliable | Reduced waste, lower energy use, improved safety rsc.org |

| Research Focus | Yield optimization | Catalyst development, alternative energy application, process intensification |

Advanced Mechanistic Elucidation of Biological Activities through Multi-Omics Approaches

While the biological activities of some phenoxyacetic acid derivatives are known, a deep mechanistic understanding at the molecular level is often lacking. Future research can leverage multi-omics technologies to provide a comprehensive view of how {4-Nitro-3,5-dimethylphenoxy}acetic acid interacts with biological systems. This approach integrates various "omics" fields to create a holistic picture of cellular responses.

Proteomics: To identify all proteins that are differentially expressed or post-translationally modified upon exposure to the compound. This can reveal primary protein targets and affected cellular machinery.

Metabolomics: To analyze changes in the cellular metabolome, identifying metabolic pathways that are perturbed by the compound. This could uncover the biochemical cascade of its effects. nih.gov

Transcriptomics: To measure changes in gene expression at the mRNA level, providing insights into the genetic and regulatory pathways that are activated or suppressed.